molecular formula C14H12N2O4 B5607609 2-[(4-nitrobenzyl)oxy]benzaldehyde oxime

2-[(4-nitrobenzyl)oxy]benzaldehyde oxime

Cat. No. B5607609
M. Wt: 272.26 g/mol
InChI Key: KZCHPZOHTBQOQV-OQLLNIDSSA-N
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Description

Synthesis Analysis

The synthesis of 2-[(4-nitrobenzyl)oxy]benzaldehyde oxime and related compounds often involves reactions of 4-nitrobenzyl bromide with various aldehydes or alcohols. For instance, Hayvalı et al. (2010) described the preparation of benzyloxybenzaldehyde derivatives by reacting 4-nitrobenzyl bromide with different hydroxy-substituted benzaldehydes, leading to both benzyloxybenzaldehyde and benzofuran derivatives through condensation reactions (Hayvalı et al., 2010). Similarly, the electrochemical conversion of α-nitrobenzylic compounds into the corresponding oximes has been explored, demonstrating partial formation of oximes at the mercury cathode in ethanol and aqueous acetic buffer mixtures (Miralles-Roch et al., 1993).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized using techniques like X-ray crystallography and NMR spectroscopy. For example, the crystallographic analysis provided insights into the solid-state structures of several derivatives, offering detailed information on their molecular configurations (Hayvalı et al., 2010).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and potential as an intermediate in organic synthesis. The photochemical reaction mechanisms of 2-nitrobenzyl compounds have been studied, revealing the formation of 2-nitroso benzaldehyde through irradiation in various solvents, showcasing the complexity of its chemical behavior (Gáplovský et al., 2005).

Physical Properties Analysis

The physical properties of this compound, such as melting points, solubility, and crystalline structure, are crucial for understanding its behavior in various environments and applications. These properties are often determined through experimental studies involving spectroscopic and crystallographic techniques.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential catalytic activities, are essential for leveraging this compound in synthetic applications. Studies have shown its involvement in cascade reactions and its behavior under photocatalytic conditions, illustrating its versatility in organic synthesis (Sun & Cheng, 2012).

properties

IUPAC Name

(NE)-N-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-15-9-12-3-1-2-4-14(12)20-10-11-5-7-13(8-6-11)16(18)19/h1-9,17H,10H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCHPZOHTBQOQV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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